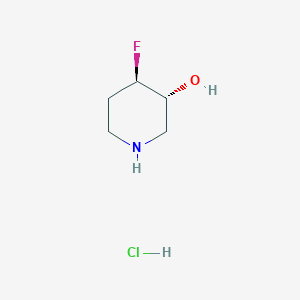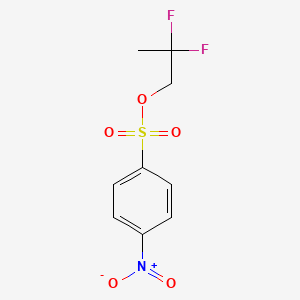
2,2-Difluoropropyl 4-nitrobenzenesulfonate
Overview
Description
2,2-Difluoropropyl 4-nitrobenzenesulfonate is a chemical compound with the molecular formula C9H9F2NO5S and a molecular weight of 281.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoropropyl 4-nitrobenzenesulfonate typically involves the reaction of 2,2-difluoropropanol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoropropyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorinated carbon atoms, using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Reduction: The major product is 2,2-difluoropropyl 4-aminobenzenesulfonate.
Oxidation: Oxidized derivatives of the fluorinated carbon atoms.
Scientific Research Applications
2,2-Difluoropropyl 4-nitrobenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoropropyl 4-nitrobenzenesulfonate involves its interaction with nucleophiles, leading to the displacement of the sulfonate group. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The fluorinated carbon atoms can be oxidized, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoropropyl 4-aminobenzenesulfonate
- 2,2-Difluoropropyl 4-methylbenzenesulfonate
- 2,2-Difluoropropyl 4-chlorobenzenesulfonate
Uniqueness
2,2-Difluoropropyl 4-nitrobenzenesulfonate is unique due to the presence of both fluorinated carbon atoms and a nitro group. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific applications in synthetic chemistry and materials science.
Properties
IUPAC Name |
2,2-difluoropropyl 4-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO5S/c1-9(10,11)6-17-18(15,16)8-4-2-7(3-5-8)12(13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPLAIAVLLQTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol](/img/structure/B1456469.png)
![(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456470.png)
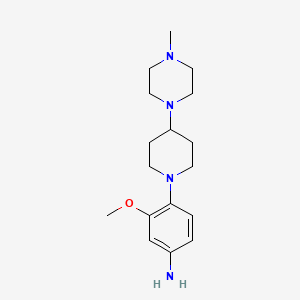

![Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1456474.png)
![9-(Benzyloxy)-3,4-dihydrobenzo[4,5]thieno[2,3-f][1,4]thiazepin-5(2H)-one](/img/structure/B1456475.png)
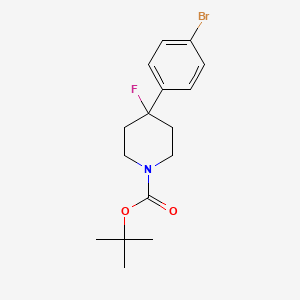
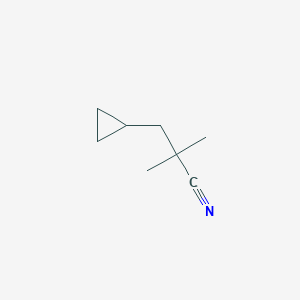

![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)
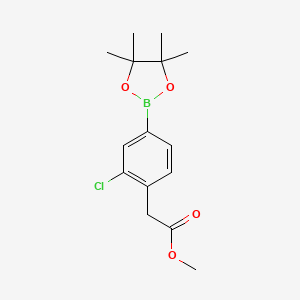
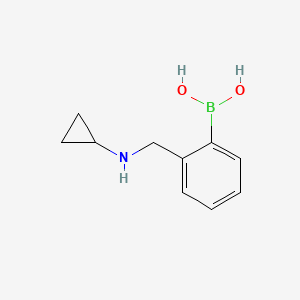
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1456489.png)
